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Val-OBzl.TosOH

Cat. No.: B11950213
M. Wt: 379.5 g/mol
InChI Key: QWUQVUDPBXFOKF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Amino Acid Derivatives in Organic Chemistry

The journey of amino acid derivatives in organic chemistry is intrinsically linked to the quest for efficient peptide synthesis. Early attempts at peptide bond formation were often plagued by low yields and side reactions cymitquimica.compeptide.comchemimpex.com. The seminal work of Merrifield in the 1960s on solid-phase peptide synthesis (SPPS) marked a paradigm shift, but it underscored the critical need for appropriately protected amino acids bldpharm.comsigmaaldrich.com. The development of various protecting groups for the amino and carboxyl termini, as well as for reactive side chains, became paramount.

Amino acid esters, particularly benzyl (B1604629) esters, emerged as key derivatives for protecting the carboxylic acid group. These esters are stable under many reaction conditions but can be selectively removed, often via catalytic hydrogenolysis peptide.comacsgcipr.orgrsc.orgcommonorganicchemistry.comresearchgate.netorganic-chemistry.org. The tosylate (p-toluenesulfonate) salt form, such as in Val-OBzl.TosOH, further enhances the utility of these derivatives by providing crystalline, stable compounds that are easier to purify and handle compared to their free base counterparts researchgate.netrsc.orgcymitquimica.comwikipedia.org. This historical progression has enabled chemists to build increasingly complex peptides and chiral molecules with high fidelity.

Structural Characteristics of this compound and its Stereoisomers (D- and L-Valine Benzyl Ester Tosylate Salts)

This compound is the p-toluenesulfonate salt of the benzyl ester of valine. The compound's structure comprises three key components:

Valine: An α-amino acid with a branched isopropyl side chain. It possesses a chiral center at the α-carbon, leading to L- and D-stereoisomers. The L-isomer is the naturally occurring form.

Benzyl Ester (OBzl): This moiety protects the carboxylic acid group of valine. The benzyl group is attached via an ester linkage (-COOCH₂C₆H₅).

Tosylate (p-Toluenesulfonate): This is the conjugate base of p-toluenesulfonic acid (TsOH). In this compound, it serves as the counterion, forming a salt with the protonated amino group of the valine benzyl ester.

The chemical formula for L-Valine Benzyl Ester p-Toluenesulfonate is C₁₉H₂₅NO₅S, with a molecular weight of approximately 379.47 g/mol nih.govcapotchem.cn. Its CAS number is 16652-76-9 nih.gov. The D-isomer, D-Valine Benzyl Ester p-Toluenesulfonate, shares a similar structure and properties but differs in the stereochemistry at the α-carbon, with a CAS number of 17662-84-9 cymitquimica.compeptide.comchemimpex.comfuturechem.shop.

Table 1: Structural Components and Roles of this compound

ComponentRole in SynthesisChemical Group/Type
Valine Chiral amino acid building blockAmino Acid
Benzyl Ester Protects the carboxylic acid groupEster
Tosylate Counterion for the protonated amino groupSulfonate Anion
Amine Group Site for peptide bond formation (after deprotection)Primary Amine (protonated in salt)

Fundamental Reactivity Patterns Imparted by Valine, Benzyl Ester, and Tosylate Moieties

The synthetic utility of this compound stems from the distinct reactivity profiles of its constituent parts:

Valine Moiety: The isopropyl side chain of valine is non-polar and aliphatic . Its branching introduces steric hindrance, which can influence the rate of reactions, particularly peptide coupling, potentially slowing them down compared to less hindered amino acids bibliomed.org. This steric bulk can also play a role in stereochemical control in certain synthetic pathways.

Benzyl Ester Moiety: The benzyl ester serves as a robust protecting group for the carboxylic acid. It is generally stable to mildly acidic and basic conditions and nucleophilic attack. Its key reactivity lies in its facile removal via catalytic hydrogenolysis peptide.comacsgcipr.orgrsc.orgcommonorganicchemistry.comresearchgate.netorganic-chemistry.org. In this process, hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) cleaves the benzylic C-O bond, regenerating the free carboxylic acid and producing toluene (B28343) as a byproduct. Transfer hydrogenation, using hydrogen donors like 1,4-cyclohexadiene, offers an alternative, often milder, method for debenzylation acsgcipr.orgrsc.org.

Tosylate Moiety: The p-toluenesulfonate anion (TsO⁻) plays a crucial role in salt formation. As a relatively weak base, it forms stable, often crystalline salts with protonated amines researchgate.netrsc.orgcymitquimica.comwikipedia.org. This salt formation improves the handling properties, stability, and purification of the amino acid ester. The tosylate group itself is not typically involved in the primary synthetic transformations of the amino acid derivative, but its presence dictates the physical properties and handling of the compound.

Table 2: Key Reactivity and Properties

Property/ReactionDescriptionRelevant Moieties
Carboxylic Acid Protection Benzyl ester shields the carboxyl group from undesired reactions.Benzyl Ester
Carboxylic Acid Deprotection Catalytic hydrogenolysis (H₂/Pd/C) or transfer hydrogenation cleaves the benzyl ester.Benzyl Ester
Chiral Center The α-carbon of valine provides stereochemical information.Valine
Steric Hindrance The isopropyl side chain can influence reaction rates and stereoselectivity.Valine
Amine Salt Formation The tosylate anion stabilizes the protonated amino group, forming a crystalline salt.Tosylate, Amine
Handling and Purification Tosylate salts are typically crystalline solids, facilitating isolation and purification.Tosylate
Peptide Bond Formation After deprotection of the amine (or activation of the carboxyl group), the amino group can react.Amine, Carboxyl (after deprotection)

Overview of Key Applications in Multistep Chemical Synthesis

This compound, in both its L- and D-forms, is a vital chiral synthon extensively employed in multistep organic synthesis, most notably in:

Peptide Synthesis: It serves as a protected building block for incorporating valine residues into peptide chains. The benzyl ester protects the C-terminus, and the tosylate salt stabilizes the N-terminus until it is ready for coupling. This allows for controlled, sequential addition of amino acids in solid-phase or solution-phase peptide synthesis cymitquimica.comsigmaaldrich.comnih.govontosight.ai.

Asymmetric Synthesis: The inherent chirality of valine makes its derivatives valuable in the synthesis of enantiomerically pure compounds. This compound can be used as a chiral auxiliary or as a starting material for constructing complex chiral molecules, including pharmaceuticals and natural products researchgate.netfuturechem.shopresearchgate.net.

Pharmaceutical Intermediate: Its role extends to the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates, where precise stereochemistry and controlled functional group manipulation are critical.

Table 3: Synthesis and Application Overview

Synthesis Method (General)Key Reagents/ConditionsApplication Area
Fischer-Speier Esterification (with TsOH catalyst)Amino acid (Valine), Benzyl alcohol, p-Toluenesulfonic acid (TsOH), water-azeotroping solvent (e.g., cyclohexane)Preparation of amino acid benzyl ester tosylates
Peptide Bond Formation (after amine deprotection/activation)Activated amino acid derivative + free amine on growing peptide chainPeptide Synthesis
Incorporation as Chiral Building Block Various coupling reactions, functional group transformationsAsymmetric Synthesis, Pharmaceutical Synthesis
Deprotection of Benzyl Ester Catalytic Hydrogenolysis (H₂/Pd/C) or Transfer HydrogenationRevealing free carboxylic acid

The ability to prepare and handle amino acid benzyl ester tosylate salts efficiently, often with high enantiomeric purity, has cemented their position as fundamental tools in the repertoire of synthetic organic chemists.

Compound List:

This compound: Valine Benzyl Ester Tosylate Salt (L-Valine Benzyl Ester p-Toluenesulfonate)

D-Val-OBzl.TosOH: D-Valine Benzyl Ester Tosylate Salt (D-Valine Benzyl Ester p-Toluenesulfonate)

p-Toluenesulfonic Acid (TsOH): Acid catalyst and source of the tosylate counterion.

Benzyl Alcohol: Reagent used to form the benzyl ester.

Palladium on Carbon (Pd/C): Catalyst used in hydrogenolysis for benzyl ester deprotection.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO5S B11950213 Val-OBzl.TosOH

Properties

IUPAC Name

benzyl 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.C7H8O3S/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9,11H,8,13H2,1-2H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUQVUDPBXFOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16652-76-9
Record name O-benzyl-L-valine toluene-p-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.987
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Val Obzl.tosoh in the Context of Peptide Synthesis Strategies

Strategies for Minimizing Side Reactions, including Epimerization, during Coupling

Epimerization, the loss of stereochemical purity at an α-carbon center, represents a significant side reaction that can compromise the biological activity and purity of synthetic peptides. This phenomenon is particularly pertinent during the activation and subsequent coupling of amino acids to form peptide bonds. Amino acids with sterically hindered side chains, such as valine, are known to be more susceptible to epimerization. This increased risk is often attributed to the greater ease with which their activated carboxyl groups can undergo enolization or form oxazolone (B7731731) intermediates, which can then react to yield the undesired epimer spbu.ru.

The tosylate salt form of Val-OBzl.TosOH requires the presence of a base during coupling to liberate the free amine for reaction. The judicious selection of coupling reagents, additives, bases, solvents, and reaction temperatures is paramount to effectively suppress epimerization.

Several established and emerging strategies are employed to minimize side reactions, with a particular focus on preserving chiral integrity:

Carbodiimide-Based Coupling with Additives: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are historically significant coupling reagents. However, their direct use can promote epimerization. To mitigate this, the inclusion of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) is crucial. These additives form activated esters that are less prone to racemization, thereby reducing side reactions bachem.comgoogle.com.

Phosphonium (B103445) and Aminium Reagents: Modern coupling reagents, including phosphonium salts (e.g., PyBOP) and aminium salts (e.g., HBTU, HATU, COMU), are widely adopted due to their efficiency and generally lower propensity for inducing epimerization compared to simpler carbodiimides bachem.com. These reagents typically necessitate the presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to facilitate the reaction bachem.com. The careful optimization of the base type and concentration is vital for balancing activation efficiency and minimizing epimerization.

Base-Free or Low-Base Conditions: Certain coupling methodologies are designed to minimize or entirely circumvent the use of tertiary amines, which can catalyze epimerization. For instance, reagents like 1,1′-carbonyldioxydi[2(1H)-pyridone] (CDOP) have demonstrated efficacy in peptide coupling without the need for basic promoters, resulting in exceptionally low epimerization levels (<0.7%) in fragment couplings researchgate.net. Similarly, systems employing 4-(dimethylamino)pyridine N-oxide (DMAPO) in conjunction with 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) have reported minimal racemization researchgate.net.

Advanced Uronium Salts: Newer generations of coupling reagents, such as those derived from Oxyma-B (e.g., TOMBU, COMBU), have shown enhanced performance in preserving chiral integrity. Research indicates that these reagents can offer superior racemization control compared to established uronium salts like HBTU and HATU, while maintaining high coupling yields mdpi.com.

The inherent steric hindrance of the valine side chain underscores the importance of a meticulous approach to coupling. While direct comparative data specifically for this compound across all reagents is not exhaustively detailed in the provided snippets, the general principles and performance trends of these coupling agents are highly applicable. Strategies that inherently suppress oxazolone formation or minimize base-catalyzed enolization are particularly advantageous when coupling valine derivatives.

Comparative Effectiveness of Coupling Strategies in Minimizing Epimerization

Coupling Reagent/MethodTypical Additives/ConditionsReported Epimerization Level (General)Relevance to ValineReferences
Carbodiimides (e.g., DCC) With HOBt or HOSuReduced, but risk remainsValine's hindrance can increase risk. bachem.comgoogle.com
Phosphonium/Aminium Salts (e.g., HATU, HBTU, COMU) Requires tertiary base (e.g., DIPEA, NMM)Generally low to very lowEffective for challenging couplings. bachem.commdpi.com
CDOP (Di(2-pyridyl) Carbonate) In the absence of basic promoters< 0.7% (in fragment coupling)Low base conditions are beneficial for hindered amino acids. researchgate.net
DMAPO + MNBA With tertiary aminesHardly observedNot specifically detailed for Valine, but low racemization is a key benefit. researchgate.net
Oxyma-B based Uronium Salts (e.g., TOMBU) Requires tertiary base (e.g., DIEA)Better than HBTU/HATU, similar to COMUGood performance in preserving chiral integrity. mdpi.com

Mechanistic and Spectroscopic Investigations of Val Obzl.tosoh and Its Reactions

Elucidation of Reaction Mechanisms in Val-OBzl.TosOH Synthesis and Transformations

The synthesis of this compound typically involves the esterification of L-valine with benzyl (B1604629) alcohol, followed by the formation of the tosylate salt with p-toluenesulfonic acid chemsrc.comwiley-vch.de. While detailed mechanistic pathways for the synthesis of this specific tosylate salt are not exhaustively documented in the provided data, the general principles of esterification and salt formation are applicable. Amino acid esterification with alcohols, such as benzyl alcohol, is commonly catalyzed by acids, which protonate the carboxylic acid group, thereby increasing its susceptibility to nucleophilic attack by the alcohol wiley-vch.despbu.ru. The subsequent formation of the tosylate salt occurs through the protonation of the amino group of the valine benzyl ester by p-toluenesulfonic acid.

In its subsequent reactions, this compound primarily functions as a protected amino acid derivative within peptide synthesis. Its transformations involve coupling reactions with other amino acids or peptide fragments. The mechanisms of peptide coupling typically involve the activation of the carboxylic acid group of one amino acid or peptide, followed by its reaction with the amino group of another spbu.ruthieme-connect.deresearchgate.net. Common activation strategies include the formation of mixed anhydrides or activated esters spbu.ruthieme-connect.de. The tosylate salt form influences the compound's solubility and handling, but the fundamental reactivity is governed by the amino and carboxyl functionalities, which are either protected as an ester or available for coupling after deprotection. Research in peptide synthesis underscores the importance of selecting appropriate coupling agents and reaction conditions to prevent racemization, a critical consideration for chiral amino acid derivatives like this compound spbu.ruresearchgate.netub.edu.

Stereochemical Analysis of this compound and its Reaction Products

The stereochemical integrity of this compound is of paramount importance, stemming from its origin as the L-enantiomer of valine. Preserving this chirality throughout its synthesis and subsequent chemical reactions is vital for the production of stereochemically defined peptides and pharmaceuticals spbu.ru.

Optical Rotation and Circular Dichroism Studies

Optical rotation serves as a primary method for evaluating the chirality and enantiomeric purity of chiral compounds. L-Valine benzyl ester 4-toluenesulfonate salt exhibits a specific optical rotation of [α]²⁰<0xE1><0xB5><0x83> = -3.7 ± 0.3 ° (c=3.2 in MeOH) netascientific.comchemimpex.com. This negative rotation is characteristic of the L-enantiomer. In contrast, the D-enantiomer, D-Valine benzyl ester 4-toluenesulfonate salt, displays a positive optical rotation of [α]²⁰<0xE1><0xB5><0x83> = 3 ± 1 ° (c=3 in MeOH) chemimpex.com. Circular Dichroism (CD) spectroscopy is another valuable technique for investigating the stereochemistry and conformation of chiral molecules. While specific CD spectral data for this compound are not detailed in the provided search results, CD studies are generally employed to confirm absolute configurations and to monitor potential racemization during chemical transformations researchgate.netlookchem.comthieme-connect.deru.nl.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases, is the standard technique for determining the enantiomeric purity, or enantiomeric excess (ee), of chiral compounds such as this compound netascientific.comruifuchemical.comruifuchemical.comresearchgate.net. This method separates enantiomers based on their differential interactions with the chiral stationary phase. The purity of this compound is frequently reported as ≥98% (HPLC) netascientific.comruifuchemical.comruifuchemical.com, indicating a high level of enantiomeric purity. Research literature commonly employs HPLC to verify that no significant epimerization, or loss of stereochemical integrity, occurs during peptide coupling reactions involving this compound researchgate.netresearchgate.net.

Advanced Spectroscopic Characterization of this compound

Spectroscopic techniques are essential for confirming the structure, purity, and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy provides detailed information regarding the molecular structure, including atomic connectivity and the presence of various functional groups. Both ¹H NMR and ¹³C NMR are routinely utilized for the characterization of this compound mdpi.combldpharm.comnih.gov. The ¹H NMR spectrum typically displays characteristic signals corresponding to the valine side chain (isopropyl group), the α-proton, the amino group (which may exhibit broadened or exchangeable signals due to protonation by the tosylate), the benzyl ester protons (aromatic ring and methylene (B1212753) group), and the tosylate group (methyl and aromatic protons) mdpi.comnih.gov. For instance, the presence of distinct signals for the isopropyl methyl groups, the α-methine proton, and the benzyl ester methylene protons confirms the expected molecular structure. NMR is also used to assess purity and identify any impurities or side products.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to ascertain the molecular weight of this compound and to gain insights into its fragmentation patterns, which further aid in structural elucidation. Techniques such as Electrospray Ionization (ESI) are commonly applied mdpi.com. For this compound (C₁₉H₂₅NO₅S), the calculated molecular weight is approximately 379.47 g/mol nih.govchemsrc.comcymitquimica.com. Mass spectra may reveal the molecular ion ([M+H]⁺ or [M+Na]⁺) or fragment ions resulting from the cleavage of the ester bond, the tosylate salt, or within the amino acid or benzyl moieties mdpi.com. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, thereby confirming the elemental composition ambeed.com.

Exploration of Val Obzl.tosoh in Specialized Chemical Applications

Utility as a Chiral Auxiliary in Asymmetric Organic Transformations

The inherent chirality of the L-valine core within Val-OBzl.TosOH makes it a useful chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed, having imparted its stereochemical information to the product.

One of the notable applications of L-valine derivatives as chiral auxiliaries is in the synthesis of other amino acids. For instance, the bislactim ether of cyclo(-L-Val-Gly-), which can be conceptually derived from L-valine, has been employed in the asymmetric synthesis of α-amino acid benzyl (B1604629) esters. In a key study, the bisbenzyl bislactim ether of cyclo(-L-Val-Gly-) was lithiated and then alkylated with benzyl bromide. Subsequent hydrolysis of the resulting intermediate yielded D-phenylalanine benzyl ester with a high enantiomeric excess of >95%. researchgate.net This demonstrates the effective transfer of chirality from the valine-derived auxiliary to the newly synthesized amino acid.

The stereoselectivity of such reactions is often rationalized by the steric hindrance imposed by the bulky isopropyl group of the valine residue, which directs the approach of the electrophile to the less hindered face of the enolate. The general principle of using chiral auxiliaries derived from amino acids is a cornerstone of modern asymmetric synthesis, enabling the construction of complex molecules with a high degree of stereochemical control. wikipedia.orgnih.gov

Table 1: Asymmetric Synthesis of D-Phenylalanine Benzyl Ester

StepReagents and ConditionsProductDiastereomeric/Enantiomeric Excess
Alkylation 1. n-Butyllithium 2. Benzyl bromide(2R,5S)-2-benzyl-5-isopropyldihydropyrazine92% d.e.
Hydrolysis 0.25 N Trifluoroacetic acidD-Phenylalanine benzyl ester>95% e.e.

Derivatization Strategies for N-Alkylation and other Side-Chain Modifications

The amino group of this compound provides a reactive handle for various derivatization strategies, with N-alkylation being a common modification. N-alkylated amino acids are important components of many biologically active peptides and peptidomimetics, often imparting increased proteolytic stability and modified conformational properties. monash.edu

General methods for the N-alkylation of amino acid esters involve reductive amination with aldehydes or nucleophilic substitution with alkyl halides. nih.gov For this compound, direct N-alkylation can be achieved by reacting it with an alkyl halide in the presence of a non-nucleophilic base. The tosylate salt form offers the advantage of having the amino group as an ammonium (B1175870) tosylate, which can be neutralized in situ to liberate the free amine for subsequent reaction.

Another approach involves the use of protecting groups. For instance, the amino group can be protected with a group like o-nitrobenzenesulfonyl (o-NBS), which enhances the acidity of the N-H bond, facilitating deprotonation and subsequent alkylation. The o-NBS group can then be cleanly removed under mild conditions. This strategy has been successfully applied to the N-methylation of valine derivatives. monash.edu

Side-chain modifications, while not directly applicable to the isopropyl group of valine under mild conditions, are a broader concept in peptide chemistry. The principles of protecting group chemistry and selective functionalization are central to these strategies. For instance, other amino acid esters with more reactive side chains are often modified to introduce functionalities like fluorescent labels, cross-linkers, or groups that can participate in bioorthogonal reactions. nih.gov

Application in the Design and Synthesis of Complex Bioactive Scaffolds (excluding pharmacological activity)

This compound is a key starting material for the synthesis of various complex bioactive scaffolds, particularly those based on peptide backbones. One important class of such scaffolds is the 2,5-diketopiperazines (DKPs), which are cyclic dipeptides. DKPs are prevalent in nature and serve as privileged scaffolds in medicinal chemistry due to their rigid conformation, which can mimic beta-turns in proteins.

The synthesis of DKPs can be readily achieved from dipeptide precursors. For example, a dipeptide containing an L-valine residue can be synthesized, and subsequent intramolecular cyclization, often under thermal conditions, leads to the formation of the corresponding DKP. The use of the benzyl ester of valine is advantageous as it can be removed under mild hydrogenolysis conditions after the desired synthetic transformations. The stereochemical integrity of the amino acid precursors is generally retained during the cyclization process. The stereoselective synthesis of unnatural cyclic dipeptides containing an L-valine unit has been accomplished using a chiral synthon derived from L-valine. researchgate.net

Furthermore, this compound can be incorporated into linear peptide chains using solid-phase or solution-phase peptide synthesis methodologies. These linear peptides can then be cyclized to form peptide macrocycles, which are an important class of molecules with diverse applications. nih.govrsc.org The synthesis often involves the formation of an amide bond between the N- and C-termini of the linear precursor. The choice of the C-terminal residue can significantly influence the efficiency of the cyclization reaction. nih.gov

Another application is in the synthesis of pyroglutamic acid derivatives. Pyroglutamic acid is a lactam of glutamic acid and is found in several biologically active peptides. The synthesis of (S)-3-aroyl pyroglutamic acid amides, for example, involves multi-step sequences where amino acid derivatives are key starting materials. mdpi.com While not a direct conversion, the principles of peptide coupling and cyclization are central to these syntheses, where this compound could serve as a component in a larger synthetic scheme.

Investigating this compound in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of organized assemblies. Chiral molecules, such as amino acids and their derivatives, are of particular interest in this area as they can induce chirality in the resulting supramolecular structures. nih.gov this compound possesses several features that make it a candidate for studies in supramolecular chemistry and self-assembly.

The presence of a chiral center, aromatic rings (from the benzyl and tosylate groups), and functional groups capable of hydrogen bonding (the ammonium group) and ionic interactions (the ammonium and tosylate ions) provides a rich set of non-covalent interactions that can drive self-assembly. It is well-established that amino acid-based surfactants and other derivatives can self-assemble into a variety of nanostructures, including vesicles, tubules, and fibers, driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. mdpi.com

The tosylate counter-ion in this compound can play a significant role in directing the crystal packing and self-assembly in the solid state. Pharmaceutical salts involving amino acids often exhibit well-defined crystal structures governed by a network of hydrogen bonds and ionic interactions. nih.gov The chirality of the valine moiety can lead to the formation of helical or other chiral supramolecular architectures. Studies on the self-assembly of aromatic amino acid enantiomers have shown that chirality plays a critical role in the kinetics and morphology of the resulting nanostructures. nih.gov While specific studies on the self-assembly of this compound are not extensively reported, the principles governing the supramolecular behavior of similar chiral amphiphilic molecules suggest its potential to form ordered aggregates in solution and in the solid state.

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Routes to Val-OBzl.TosOH

The traditional synthesis of this compound and similar amino acid esters has often relied on the Fischer-Speier esterification process, which historically used hazardous solvents like benzene (B151609) or carbon tetrachloride for azeotropic water removal. google.comnih.govnih.gov Growing environmental concerns and stricter regulations have spurred the development of greener synthetic alternatives. uniroma1.itmdpi.compharmacyjournal.org

A significant advancement has been the replacement of these banned solvents with more environmentally friendly options. Research has demonstrated that solvents such as toluene (B28343), monochlorobenzene, and xylene can be effectively used for the azeotropic dehydration required in the synthesis of this compound. google.comgoogleapis.comgoogle.com These solvents are considered safer and more industrially advantageous alternatives to benzene. google.com Further studies have explored the use of even greener solvents like cyclohexane (B81311) and ethyl acetate (B1210297) for the preparation and precipitation of amino acid benzyl (B1604629) ester tosylate salts, thereby avoiding the use of highly hazardous substances altogether. nih.gov

The principles of green chemistry are being increasingly applied to peptide synthesis, which is a major application area for this compound. unibo.it This includes minimizing waste, using renewable feedstocks, and improving energy efficiency. pharmacyjournal.org Future research in this area will likely focus on developing catalytic processes that reduce the need for stoichiometric reagents and further minimize solvent usage, potentially through the use of biocatalysis or flow chemistry systems. mdpi.comresearchgate.net

Table 1: Comparison of Solvents Used in the Synthesis of Amino Acid Benzyl Ester Tosylates

Solvent System Advantages Disadvantages Citations
Benzene/Diethyl Ether Effective azeotropic water removal and crystallization Highly hazardous and carcinogenic google.comnih.gov
Toluene/Monochlorobenzene/Xylene Safer alternative to benzene, industrially advantageous Can lead to racemization at high temperatures google.comnih.govgoogleapis.comgoogle.com

Integration of this compound into Automated and High-Throughput Synthesis Platforms

The demand for new pharmaceuticals and other complex organic molecules has led to the development of automated and high-throughput synthesis platforms. nih.govefficient-robotics.com These technologies are designed to accelerate the drug discovery process by rapidly synthesizing and screening large libraries of compounds. mdpi.com this compound, as a fundamental building block for many of these compounds, is a key component in these automated workflows.

Automated peptide synthesizers, for instance, can perform the entire process of peptide synthesis with increased speed and efficiency, and a lower risk of human error. nih.govmit.edumerckmillipore.com These systems can incorporate a wide variety of amino acid derivatives, including this compound, to produce tens of thousands of custom peptides per month. jpt.com The development of flow chemistry systems further enhances the speed of peptide synthesis, with some machines capable of forming links between amino acids in a matter of seconds. mit.edu

High-throughput synthesis platforms often rely on parallel synthesis techniques to produce large numbers of compounds simultaneously. nih.gov These platforms are valuable for creating diverse libraries of molecules for screening purposes. chimia.ch The integration of this compound into these systems allows for the rapid generation of numerous valine-containing peptides and peptidomimetics for biological evaluation. efficient-robotics.com Future research will likely focus on further optimizing the efficiency and reliability of these automated systems for the synthesis of increasingly complex molecules derived from this compound.

Design of Next-Generation this compound Derivatives with Tunable Reactivity and Selectivity

While this compound is a versatile building block, there is growing interest in designing next-generation derivatives with tunable reactivity and selectivity to meet the demands of modern synthetic chemistry. nih.govresearchgate.net Custom synthesis allows for the creation of modified versions of this compound with specific properties, such as altered solubility, enhanced stability, or modified biological activity. nbinno.com

The concept of "tunable amine-reactive electrophiles" (TAREs) provides a framework for designing derivatives with controlled reactivity. nih.govresearchgate.net By modifying the electronic properties of the molecule, it is possible to fine-tune its reactivity towards specific nucleophiles, which is crucial for achieving chemoselectivity in complex biological systems. nih.gov This approach could be applied to the benzyl or tosylate portions of this compound to create derivatives with tailored reactivity profiles.

Furthermore, the synthesis of novel derivatives of amino acids is a key strategy in the development of new anticancer agents and other therapeutics. nih.govmdpi.com By incorporating different functional groups into the valine side chain or modifying the ester and tosylate moieties, researchers can explore new chemical space and develop compounds with improved pharmacological properties. The ability to create a diverse range of this compound derivatives is essential for advancing drug discovery and materials science. amerigoscientific.comscience.gov

Advanced Mechanistic Insights into Stereochemical Control and Reactivity in Complex Systems

A deep understanding of reaction mechanisms is critical for controlling stereochemistry and achieving high yields in complex syntheses. For a chiral molecule like this compound, maintaining stereochemical integrity during reactions is paramount, as the biological activity of the final product often depends on its specific stereoisomer. nih.gov

Research into the Betti reaction has shown that the choice of reaction conditions is crucial for controlling the stereochemical outcome when using valine methyl esters. researchgate.net In some cases, a complete loss of stereochemical control can occur, leading to a racemic product. researchgate.net Understanding the underlying mechanisms that lead to racemization, such as tautomeric equilibria, is essential for developing reaction protocols that preserve the desired stereochemistry. researchgate.netresearchgate.net

Computational studies, such as those using density functional theory, are becoming increasingly important for elucidating the mechanisms of complex reactions, including peptide coupling. nih.gov These studies can provide detailed insights into the potential energy surfaces of different reaction pathways, helping to explain experimental observations and guide the design of more efficient and selective reactions. nih.gov The tosylate counter-ion in this compound can also play a role in the reactivity and selectivity of peptide coupling reactions, and mechanistic studies can help to unravel these effects. bachem.comresearchgate.net Future research will likely leverage advanced analytical techniques and computational modeling to gain a more comprehensive understanding of the factors that govern the reactivity and stereochemical control of this compound in complex synthetic transformations.

Innovative Applications of this compound in Materials Science

The unique properties of amino acids and their derivatives are increasingly being exploited in the field of materials science to create novel polymers and functional materials. Valine derivatives, in particular, are being explored for the development of new polymeric materials with tailored properties such as improved tensile strength, flexibility, and biodegradability. These materials have potential applications in drug delivery systems, tissue engineering, and environmentally friendly packaging.

Valine-based copolymers are being investigated for their use in slow-release drug delivery systems, where their biocompatibility and controlled degradation rates are highly advantageous. The incorporation of valine residues into polymers can also influence their thermodynamic behavior, leading to materials with specific swelling capabilities in different solvent environments. acs.org

The synthesis of peptide-based materials is a rapidly growing area of research, and this compound can serve as a key building block for these materials. researchgate.net By polymerizing amino acid derivatives, researchers can create polypeptides with highly repetitive sequences, which can self-assemble into well-defined nanostructures. researchgate.net These materials have potential applications in a wide range of fields, from regenerative medicine to nanotechnology. valerianmaterials.com Future research will likely focus on expanding the range of valine-based polymers and exploring their use in advanced applications, such as smart materials and biosensors.

Q & A

Q. What strategies are effective for resolving contradictions in reported physicochemical properties of this compound (e.g., solubility, stability)?

  • Contradiction Analysis Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting data. Replicate disputed experiments under standardized conditions (e.g., controlled humidity for hygroscopicity studies). Use statistical tools (e.g., ANOVA) to identify outliers and systematic errors .
  • Case Study : Compare conflicting solubility data by testing multiple solvents (DMSO, THF, water) across temperatures. Correlate results with computational solubility parameters (Hansen solubility spheres) .

Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?

  • Methodological Guidance : Employ kinetic studies (e.g., rate determination via UV-Vis spectroscopy) and isotopic labeling (18^{18}O, 2^2H) to trace reaction pathways. For biological systems, conduct dose-response assays and molecular docking simulations to hypothesize binding modes .
  • Ethical Considerations : Adhere to institutional guidelines for handling bioactive compounds, including cytotoxicity screening and waste disposal protocols .

Q. What computational approaches are suitable for modeling this compound’s behavior in silico, and how can they complement experimental data?

  • Methodological Guidance : Use molecular dynamics (MD) simulations to predict conformational stability and QSAR models to correlate structural features with activity. Validate predictions with experimental results (e.g., comparing calculated vs. observed logP values) .
  • Data Integration : Publish raw computational input/output files as supplementary materials to enable reproducibility .

Q. How should researchers design a systematic review to synthesize fragmented literature on this compound’s applications?

  • Literature Synthesis Strategy : Follow PRISMA guidelines for systematic reviews. Use academic databases (Scifinder, PubMed) with Boolean operators (e.g., "this compound AND synthesis NOT patent") to filter irrelevant studies. Create an annotated bibliography to highlight methodological strengths/weaknesses .
  • Contradiction Mapping : Tabulate discrepancies in reported properties (e.g., melting points, spectral peaks) and propose hypotheses for variability (e.g., polymorphic forms, solvent traces) .

Methodological Best Practices

  • Reproducibility : Document all experimental details (e.g., equipment calibration, batch numbers of reagents) in line with BJOC standards .
  • Ethical Reporting : Avoid "cherry-picking" data; disclose negative results (e.g., failed syntheses) to aid community learning .
  • Data Sharing : Deposit spectral, crystallographic, and computational data in public repositories (e.g., Cambridge Crystallographic Data Centre) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.